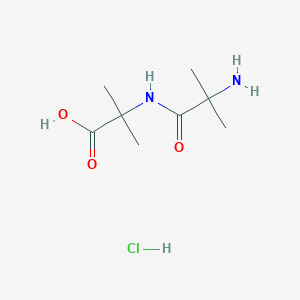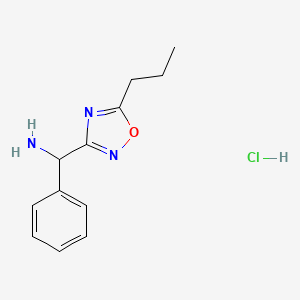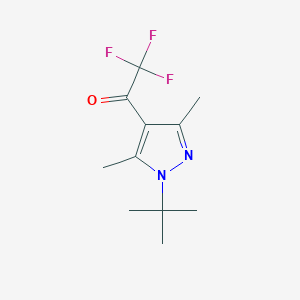
1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one
Vue d'ensemble
Description
“(1-tert-Butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine” is a chemical compound with the molecular formula C10H19N3 and a molecular weight of 181.28 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring substituted with tert-butyl and dimethyl groups .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 280.8±35.0 °C and a predicted density of 1.01±0.1 g/cm3 . Its pKa is predicted to be 9.11±0.29 .Applications De Recherche Scientifique
Molecular Dimers and Crystal Structures
- Research by Zheng, Wang, and Fan (2010) highlighted the synthesis of new 3,5-diaryl-1H-pyrazoles, including 3(5)-(4-tert-butylphenyl)-5(3)-(naphthalene-2-yl)-1H-pyrazole. This compound is structurally related to 1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one. The study focused on the formation of molecular dimers and crystal structures, offering insights into intermolecular hydrogen bonds and tautomerism, which are significant in understanding molecular interactions in solid-state chemistry (Zheng, Wang, & Fan, 2010).
Synthesis and Regioselectivity
- Martins et al. (2012) conducted a study on the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles. This research is pertinent as it explores the reaction mechanisms and regioselectivity in synthesizing pyrazole derivatives, which is crucial for developing specific compounds with desired properties (Martins et al., 2012).
Hydrogen-Bonded Supramolecular Structures
- A study by Castillo et al. (2009) on 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles, closely related to the target compound, revealed various hydrogen-bonded supramolecular structures. These findings contribute to the understanding of molecular packing and interactions, which are fundamental in material science and crystal engineering (Castillo et al., 2009).
Small Molecule Fixation
- Theuergarten et al. (2012) explored the use of bifunctional frustrated pyrazolylborane Lewis pairs in small molecule fixation. Their research on compounds structurally similar to 1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one has implications for carbon dioxide fixation and the development of zwitterionic, bicyclic boraheterocycles (Theuergarten et al., 2012).
Photophysical Properties
- Ma et al. (2005) researched luminescent mu-pyrazolate-bridged cyclometalated platinum binuclear complexes. This study is relevant as it deals with pyrazolate ligands, providing insights into their photophysical properties and potential applications in optoelectronic devices (Ma et al., 2005).
Extraction and Separation of Lanthanoids
- Atanassova et al. (2014) examined the complexation properties of a pyrazolone derivative in the extraction and separation of lanthanoids. This research is pertinent for understanding the application of pyrazole derivatives in metal extraction and separation processes (Atanassova et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(1-tert-butyl-3,5-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O/c1-6-8(9(17)11(12,13)14)7(2)16(15-6)10(3,4)5/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRGGQPBKIMHOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)(C)C)C)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001138103 | |
| Record name | 1-[1-(1,1-Dimethylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one | |
CAS RN |
1315366-32-5 | |
| Record name | 1-[1-(1,1-Dimethylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315366-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(1,1-Dimethylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



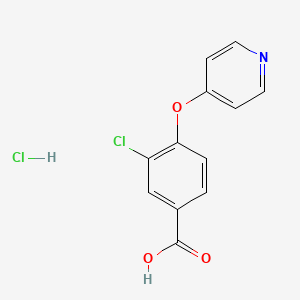
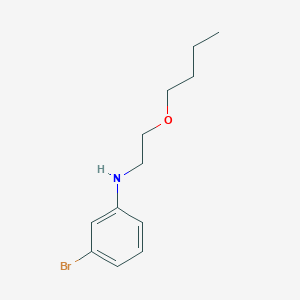
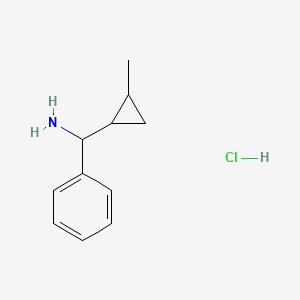
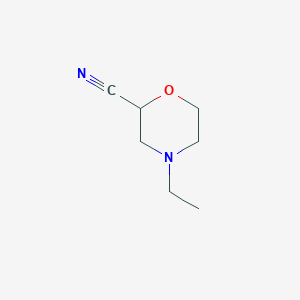
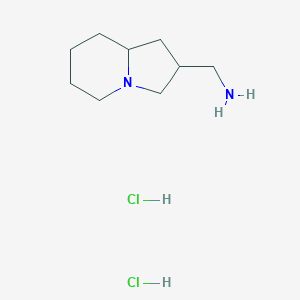
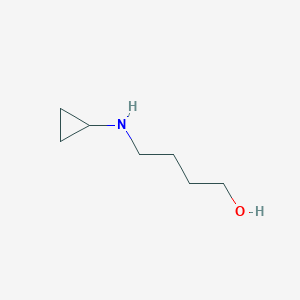
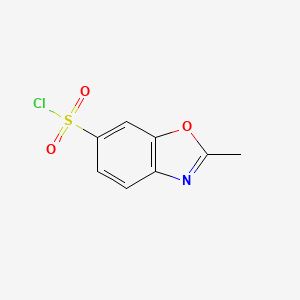
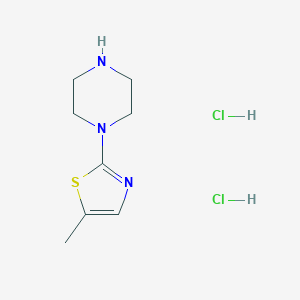
![1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1525445.png)
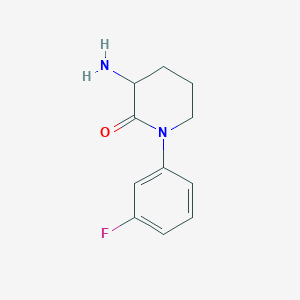
![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride](/img/structure/B1525451.png)
